molecular formula C11H23O3PS B14585118 Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate CAS No. 61022-55-7

Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate

Cat. No.: B14585118
CAS No.: 61022-55-7
M. Wt: 266.34 g/mol
InChI Key: FQJQYMHHMUCSTM-UHFFFAOYSA-N
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Description

Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclohexyl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester . The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium hydride (KH) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like sodium hydride for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various phosphonate derivatives .

Mechanism of Action

The mechanism of action of diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form stable complexes with metal ions and enzymes, inhibiting their activity. The compound can also participate in nucleophilic substitution reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate esters such as dimethyl methylphosphonate and diethyl ethylphosphonate . These compounds share the phosphonate functional group but differ in their alkyl substituents.

Uniqueness

Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate is unique due to the presence of the cyclohexyl ring and the methylsulfanyl group, which confer distinct chemical properties and reactivity compared to other phosphonate esters . This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

61022-55-7

Molecular Formula

C11H23O3PS

Molecular Weight

266.34 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-methylsulfanylcyclohexane

InChI

InChI=1S/C11H23O3PS/c1-4-13-15(12,14-5-2)11(16-3)9-7-6-8-10-11/h4-10H2,1-3H3

InChI Key

FQJQYMHHMUCSTM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CCCCC1)SC)OCC

Origin of Product

United States

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